molecular formula C30H40N2O2 B607281 Eicosapentaenoyl Serotonin CAS No. 199875-71-3

Eicosapentaenoyl Serotonin

Número de catálogo: B607281
Número CAS: 199875-71-3
Peso molecular: 460.6 g/mol
Clave InChI: RYPAMQYLBIIZHL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Eicosapentaenoyl Serotonin (EPS), chemically designated as N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-5Z,8Z,11Z,14Z,17Z-eicosapentaenamide, is a conjugated molecule combining eicosapentaenoic acid (EPA), an omega-3 fatty acid, with serotonin (5-hydroxytryptamine, 5-HT), a neurotransmitter . Its molecular formula is C₃₀H₄₀N₂O₂ with a molecular weight of 460.7 g/mol (CAS: 199875-71-3). EPS is primarily used in preclinical research as a TRPV1 channel inhibitor, modulating pain perception and inflammatory pathways .

Métodos De Preparación

Chemical and Physicochemical Properties

EPS is characterized by a polyunsaturated fatty acid (PUFA) backbone (5Z,8Z,11Z,14Z,17Z-eicosapentaenamide) covalently linked to serotonin via an ethylamide bond . Its amphipathic structure confers limited aqueous solubility (≤20 mg/mL in ethanol, DMSO, or dimethylformamide) , necessitating specialized solvent systems for laboratory use. Key properties include:

PropertyValue
CAS Number199875-71-3
Canonical SMILESO=C(NCCC1=CNC2=CC=C(O)C=C12)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Solubility (DMSO)20 mg/mL
Storage Temperature-20°C (short-term), -80°C (long-term)

The extended conjugation system of the EPA moiety renders EPS photosensitive, requiring protection from light during storage and handling .

Stock Solution Preparation

Solvent Selection and Master Liquids

EPS stock solutions are typically prepared in dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). DMSO is preferred for cellular assays due to its low toxicity at concentrations ≤0.1% . A standardized protocol involves:

  • Weighing : Accurately measure 1–10 mg of EPS using an analytical balance.

  • Dissolution : Add solvent incrementally while vortexing (e.g., 50 μL DMSO per 1 mg EPS).

  • Clarification : Heat to 37°C for 5 minutes followed by 2-minute ultrasonication .

Table 1: Stock Solution Concentrations

Mass (mg)Volume (mL)Final Concentration (mM)
12.171
51.095
102.1710

Aliquots should be stored at -80°C for ≤6 months or -20°C for ≤1 month to prevent oxidation of the PUFA chain .

In Vivo Formulation Strategies

For animal studies, EPS requires conversion into biocompatible formulations. A validated method involves sequential solvent mixing:

  • DMSO Master Liquid : Prepare a 20 mg/mL EPS-DMSO solution .

  • Phase 1 : Combine 100 μL DMSO-EPS with 300 μL PEG300. Vortex until clear.

  • Phase 2 : Add 50 μL Tween 80 to the mixture. Vortex for 30 seconds.

  • Aqueous Phase : Dilute with 550 μL ddH2_2O (final DMSO ≤5% v/v) .

For lipid-based delivery (e.g., oral administration), EPS can be dissolved in corn oil (10 mg/mL) using similar clarification steps . Critical considerations include:

  • Maintaining solvent addition order to prevent precipitation

  • Avoiding freeze-thaw cycles (>3 cycles reduce bioactivity by 15–20%)

  • Validating pH stability (optimal range: 6.8–7.4)

Stability Profiling and Quality Control

While primary sources lack chromatographic validation data, standard analytical approaches for analogous compounds include:

  • HPLC : C18 column (4.6 × 250 mm), acetonitrile/water (70:30) mobile phase, UV detection at 275 nm

  • Mass Spectrometry : ESI+ mode, expected [M+H]+^+ at m/z 461.3

  • Oxidation Monitoring : Track peroxide value (<5 meq/kg) via iodometric titration

Stability studies indicate 95% purity retention at -80°C for 180 days versus 82% at -20°C .

Research Applications and Methodological Considerations

EPS preparation protocols directly impact experimental outcomes in serotonin signaling studies. For example:

  • In vascular smooth muscle cells, 1 μM EPS in DMSO/PEG inhibited serotonin-induced proliferation by 40% compared to controls .

  • Hippocampal microdialysis studies required EPS dissolved in artificial CSF (0.1 mg/mL) to maintain blood-brain barrier permeability .

Critical pitfalls include:

  • Solvent Carryover : >0.5% DMSO artifacts in PCR-based assays

  • Light-Induced Isomerization : Z→E conversion at C5–C17 double bonds reduces receptor binding affinity

Análisis De Reacciones Químicas

Proposed Formation Mechanisms

  • Amidation : EPA (carboxylic acid) could conjugate with serotonin’s primary amine group via enzymatic catalysis (e.g., fatty acid amide hydrolase or acyl-CoA synthetase).
  • Esterification : Reaction between EPA’s carboxyl group and serotonin’s hydroxyl group, though less likely due to steric hindrance.

Key Enzymatic Pathways

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) : EPA competes with arachidonic acid (AA) for these enzymes, producing less inflammatory eicosanoids (e.g., E-series resolvins) .
  • Phospholipase A₂ (PLA₂) : Releases free EPA from membrane phospholipids, enabling conjugation with serotonin .

Oxidation Reactions

EPA’s five double bonds make it prone to peroxidation, generating reactive electrophiles (e.g., EFOX derivatives) . Conjugation with serotonin may alter oxidative pathways:

Reaction Type Products Biological Impact
Auto-oxidationLipid peroxides, aldehydesPotential neurotoxicity
Enzymatic oxidationResolvins, neuroprotectinsAnti-inflammatory, neuroprotective effects

Hydrolysis

  • Amidase Activity : Enzymatic cleavage (e.g., by fatty acid amide hydrolase) could release free EPA and serotonin .

Serotonin Modulation

  • EPA increases serotonin release by reducing E2-series prostaglandins (inflammatory mediators that inhibit serotonin synthesis) .
  • Serotonin turnover (measured via 5HIAA/serotonin ratio) is influenced by EPA’s anti-inflammatory effects .

Neurochemical Data (Inferred)

Parameter Effect of EPA Effect of Serotonin Conjugates
Norepinephrine levelsModulated by COX/LOX inhibition Potential stabilization via reduced oxidation
Dopamine activityIndirectly enhanced via PLA₂ pathways Possible synergy in receptor signaling

Research Gaps and Limitations

  • No direct studies on eicosapentaenoyl serotonin were identified in the provided sources.
  • Most data derive from separate analyses of EPA and serotonin, necessitating experimental validation of the conjugate’s stability, metabolism, and bioactivity.

Aplicaciones Científicas De Investigación

    Química: La estructura única de EPA-5-HT la convierte en un tema intrigante para las investigaciones químicas.

    Biología: Los investigadores exploran su papel en la salud intestinal y las vías de señalización.

    Medicina: Las aplicaciones potenciales incluyen la regulación metabólica y la modulación de la inflamación.

    Industria: Aunque aún no se utiliza ampliamente, sus propiedades pueden inspirar el desarrollo de nuevos fármacos.

  • Mecanismo De Acción

    • EPA-5-HT probablemente interactúa con receptores o enzimas específicos.
    • Objetivos moleculares: Receptores GLP-1, FAAH y posiblemente otros.

      Vías: Se necesitan más estudios para dilucidar sus mecanismos precisos.

  • Comparación Con Compuestos Similares

    Key Properties :

    • Storage : Stable as a powder at -20°C for 3 years; in solution, stable for 6 months at -80°C or 1 month at -20°C .
    • Solubility: ≤20 mg/mL in ethanol, DMSO, or dimethylformamide .
    • Applications : Investigated for its role in lipid signaling, neuroinflammation, and metabolic regulation .

    Comparison with Structurally Similar Compounds

    Eicosapentaenoyl Ethanolamide (EPA-EA)

    Structure: Combines EPA with ethanolamine instead of serotonin. Key Differences:

    • Safety Profile : Classified as a flammable liquid (GHS02) with ocular irritancy (GHS07), requiring stringent handling .
    • Research Focus : Studied for anti-inflammatory and neuroprotective effects, distinct from EPS’s TRPV1 inhibition .

    Table 1: Molecular and Functional Comparison

    Property Eicosapentaenoyl Serotonin (EPS) Eicosapentaenoyl Ethanolamide (EPA-EA)
    Molecular Formula C₃₀H₄₀N₂O₂ C₂₂H₃₅NO₂
    Molecular Weight 460.7 g/mol 345.5 g/mol
    Functional Group Serotonin conjugate Ethanolamide conjugate
    Primary Target TRPV1 channels Cannabinoid receptors
    Solubility Organic solvents Likely similar lipid-soluble profile
    Stability Stable at -20°C Requires similar storage

    Docosahexaenoyl Serotonin (DHA-5HT)

    Structure: Combines docosahexaenoic acid (DHA; 22 carbons, 6 double bonds) with serotonin. Key Differences:

    • Fatty Acid Chain : DHA’s longer chain (22C vs. EPA’s 20C) enhances membrane integration in neural tissues .
    • Biological Impact : DHA-5HT may exhibit stronger neuroprotective effects due to DHA’s prevalence in the brain, whereas EPS’s EPA moiety is linked to cardiovascular and anti-inflammatory benefits .

    Free Serotonin (5-HT)

    Structure : Lacks the EPA conjugate.
    Key Differences :

    • Bioavailability : Free serotonin is water-soluble and acts rapidly on serotonin receptors (e.g., 5-HT1A, 5-HT2A), whereas EPS’s lipid conjugation extends half-life and alters tissue distribution .
    • Therapeutic Scope : EPS’s TRPV1 inhibition offers a distinct mechanism (e.g., pain modulation) compared to serotonin’s direct neurotransmitter roles .

    TRPV1 Inhibition

    EPS demonstrates IC₅₀ values in nanomolar ranges for TRPV1, a receptor implicated in inflammatory pain. This contrasts with EPA-EA, which lacks direct TRPV1 activity but modulates overlapping pathways via endocannabinoid signaling .

    Metabolic Stability

    EPS’s conjugated structure enhances metabolic stability compared to free serotonin. In rodent studies, EPS showed prolonged activity in plasma (up to 6 hours post-administration) .

    Preclinical Dose Conversion

    For animal studies, EPS doses are converted using body surface area (e.g., 20 mg/kg in mice ≈ 10 mg/kg in rats) . This contrasts with DHA-5HT, which may require lower doses due to higher brain bioavailability .

    Actividad Biológica

    Eicosapentaenoyl serotonin (EPA-5-HT) is a bioactive compound formed from the conjugation of eicosapentaenoic acid (EPA) and serotonin. This compound is part of a broader class of N-acyl serotonins, which have garnered attention for their potential biological activities and implications in various physiological processes. This article delves into the biological activity of EPA-5-HT, supported by research findings, case studies, and relevant data.

    1. Formation and Presence of this compound

    This compound is formed endogenously in the body, particularly in response to dietary intake of omega-3 fatty acids like EPA. Studies have shown that diets rich in fish oil significantly increase the levels of EPA-5-HT in mice, suggesting that dietary fats can influence the synthesis of this compound . The formation of EPA-5-HT occurs primarily in the gut, where it may play a role in modulating gut-brain signaling pathways.

    2.1 Anti-inflammatory Properties

    Research indicates that EPA-5-HT exhibits anti-inflammatory effects by modulating immune responses. For instance, it has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-17 and CCL-20, which are typically elevated in inflammatory conditions . This suggests that EPA-5-HT may serve as a novel lipid mediator with potential therapeutic applications in inflammatory diseases.

    2.2 Neurotransmitter Modulation

    This compound influences serotonergic neurotransmission. It has been observed to enhance serotonin release from presynaptic neurons while also affecting receptor action through alterations in cell membrane fluidity . This dual action may contribute to its antidepressant-like effects, as evidenced by studies demonstrating improvements in depressive behaviors following EPA supplementation .

    3.1 Meta-analysis on Omega-3 Fatty Acids and Depression

    A meta-analysis highlighted the beneficial effects of omega-3 polyunsaturated fatty acids (PUFAs) on depression symptoms, with EPA showing significant efficacy . The analysis reported a standardized mean difference (SMD) of -0.28 (P = 0.004), indicating that EPA supplementation can effectively reduce depressive symptoms.

    3.2 Chronic Unpredictable Stress Model in Zebrafish

    In a study utilizing a chronic unpredictable stress model in zebrafish, EPA was administered alongside fluoxetine (an SSRI). The combination resulted in notable improvements in anxiety-like behaviors and neurochemical balance, illustrating the potential of EPA and its derivatives like EPA-5-HT in managing stress-related disorders .

    4. Comparative Analysis of this compound with Other Compounds

    The following table summarizes key findings comparing EPA-5-HT with other related compounds:

    CompoundBiological ActivityReference
    This compoundInhibits IL-17 and CCL-20; enhances serotonin release
    Docosahexaenoyl SerotoninPotent anti-inflammatory effects; inhibits pro-inflammatory cytokines
    Eicosapentaenoic Acid (EPA)Reduces depressive symptoms; modulates neurotransmitter release

    5.

    This compound represents a promising area of research within the field of neurobiology and inflammation. Its formation from dietary omega-3 fatty acids underscores the importance of nutrition in influencing biochemical pathways related to mood regulation and immune response. Further studies are warranted to explore its full therapeutic potential and mechanisms of action.

    Q & A

    Basic Research Questions

    Q. How can researchers characterize the purity and structural integrity of EPS in experimental settings?

    • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection to assess purity, and confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). Cross-validate with the SMILES notation (C30H40N2O2, CAS 199875-71-3) to ensure alignment with the IUPAC name N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-5Z,8Z,11Z,14Z,17Z-eicosapentaenamide .

    Q. What experimental design considerations are critical for initial in vitro studies of EPS bioactivity?

    • Methodological Answer : Optimize solvent compatibility (e.g., ethanol, DMSO) to avoid solvent-induced artifacts. Use dose-response curves to determine bioactive concentrations (e.g., IC50 values), and include negative controls (e.g., solvent-only) and positive controls (e.g., known serotonin receptor agonists/antagonists) . Validate results across ≥3 biological replicates to ensure reproducibility .

    Q. How should researchers address solubility challenges when preparing EPS stock solutions for cellular assays?

    • Methodological Answer : Prepare stock solutions in ethanol, DMSO, or dimethyl formamide (≤20 mg/mL), and confirm solubility via dynamic light scattering (DLS) or turbidity measurements. For solvent exchange, evaporate ethanol under nitrogen gas and immediately reconstitute in the desired solvent .

    Advanced Research Questions

    Q. What strategies resolve contradictory data on EPS’s anti-inflammatory vs. pro-apoptotic effects across studies?

    • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify confounding variables (e.g., cell type specificity, solvent interactions). Perform sensitivity analyses to assess dose-dependent effects and use RNA sequencing to map pathway activation (e.g., NF-κB vs. caspase cascades) . Cross-reference with in vivo models to validate context-dependent mechanisms .

    Q. How can researchers differentiate EPS’s dual roles in serotonin receptor modulation and lipid metabolism?

    • Methodological Answer : Employ genetic knockout models (e.g., CRISPR-Cas9 for serotonin receptors) or pharmacological inhibitors (e.g., ketanserin for 5-HT2A) to isolate receptor-mediated effects. Parallel lipidomic profiling (LC-MS) can quantify eicosanoid metabolites to assess lipid pathway engagement .

    Q. What statistical frameworks are optimal for analyzing EPS’s dose-response synergism in combination therapies?

    • Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) and distinguish additive, synergistic, or antagonistic effects. Use nonlinear regression models (e.g., four-parameter logistic curves) to quantify EC50 shifts and confidence intervals .

    Q. Ethical and Reproducibility Considerations

    Q. How should researchers address ethical compliance in EPS studies involving animal models?

    • Methodological Answer : Adhere to ARRIVE guidelines for reporting animal studies. Justify species-specific dosing using body surface area normalization (e.g., mouse-to-rat conversion: 20 mg/kg × 3 [mouse Km] / 6 [rat Km] = 10 mg/kg) . Document ethical approval (e.g., IACUC protocols) and data anonymization practices .

    Q. What protocols ensure reproducibility in EPS storage and handling across labs?

    • Methodological Answer : Standardize storage at -20°C (powder) or -80°C (solutions), with batch-specific certificates of analysis. Publish detailed metadata (e.g., freeze-thaw cycles, solvent lot numbers) in supplementary materials .

    Q. Data Interpretation and Reporting

    Q. How can researchers mitigate bias when interpreting EPS’s observational study outcomes?

    • Methodological Answer : Pre-register hypotheses (e.g., Open Science Framework) and blind data analysts to treatment groups. Use causal inference models (e.g., directed acyclic graphs) to distinguish correlation from causation .

    Q. What criteria validate EPS’s in silico docking predictions against experimental binding assays?

    • Methodological Answer : Compare computational docking scores (AutoDock Vina) with surface plasmon resonance (SPR) or radioligand binding assays (e.g., Kd values). Report root-mean-square deviation (RMSD) for pose validation .

    Propiedades

    Número CAS

    199875-71-3

    Fórmula molecular

    C30H40N2O2

    Peso molecular

    460.6 g/mol

    Nombre IUPAC

    N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide

    InChI

    InChI=1S/C30H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h3-4,6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2,5,8,11,14,17-19,22-23H2,1H3,(H,31,34)

    Clave InChI

    RYPAMQYLBIIZHL-UHFFFAOYSA-N

    SMILES

    CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O

    SMILES isomérico

    CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O

    SMILES canónico

    CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O

    Apariencia

    Solid powder

    Pureza

    >98% (or refer to the Certificate of Analysis)

    Vida útil

    >2 years if stored properly

    Solubilidad

    Soluble in DMSO

    Almacenamiento

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Sinónimos

    Eicosapentaenoyl Serotonin; 

    Origen del producto

    United States

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.